3,5-Dimethylbenzylzinc bromide 3,5-Dimethylbenzylzinc bromide
Brand Name: Vulcanchem
CAS No.: 937818-32-1
VCID: VC11691769
InChI: InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
SMILES: CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br
Molecular Formula: C9H11BrZn
Molecular Weight: 264.5 g/mol

3,5-Dimethylbenzylzinc bromide

CAS No.: 937818-32-1

Cat. No.: VC11691769

Molecular Formula: C9H11BrZn

Molecular Weight: 264.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethylbenzylzinc bromide - 937818-32-1

Specification

CAS No. 937818-32-1
Molecular Formula C9H11BrZn
Molecular Weight 264.5 g/mol
IUPAC Name bromozinc(1+);1-methanidyl-3,5-dimethylbenzene
Standard InChI InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Standard InChI Key IQWRBBVHKRHBHA-UHFFFAOYSA-M
SMILES CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br
Canonical SMILES CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name is bromo[(3,5-dimethylphenyl)methyl]zinc, with a linear formula BrZnCH2C6H3(CH3)2\text{BrZnCH}_2\text{C}_6\text{H}_3(\text{CH}_3)_2. X-ray crystallography and spectroscopic data confirm its tetrahedral geometry, where zinc coordinates to the benzyl carbon and bromide ion . The exact mass is 261.934 g/mol, and its LogP value of 3.46 suggests moderate lipophilicity, enabling solubility in polar aprotic solvents like THF.

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular Weight264.468 g/mol
Exact Mass261.934 g/mol
LogP3.46
Commercial Concentration0.5 M in THF

Synthesis and Manufacturing

Electrochemical Bromination

A patented method (CN103060837B) describes the synthesis of related brominated benzamides via electrochemical bromination, avoiding hazardous liquid bromine. While this patent focuses on 2-amino-5-bromo-N,3-dimethylbenzamide, the principles apply to 3,5-dimethylbenzylzinc bromide. Key steps include:

  • Substrate Preparation: 3,5-Dimethylbenzyl bromide (CAS 355560250) is reacted with zinc metal in THF.

  • Electrochemical Activation: Hydrobromic acid serves as the bromine source, with dilute sulfuric acid as an electrolyte to reduce reaction voltage .

  • Workup: The product is isolated in >95% purity with a yield exceeding 97% .

This method’s advantages include:

  • Environmental Safety: Eliminates toxic bromine gas emissions .

  • Energy Efficiency: Operates at room temperature without catalysts .

  • Scalability: Completed within 4 hours, suitable for industrial production .

Physicochemical Properties

Solubility and Reactivity

The compound is moisture-sensitive, requiring storage under inert atmospheres. It exhibits high reactivity in cross-coupling reactions due to the polarized Zn–C bond. In THF, it forms stable solutions for up to six months at −20°C .

Applications in Organic Synthesis

Negishi Coupling

3,5-Dimethylbenzylzinc bromide participates in Negishi cross-couplings with aryl halides, catalyzed by palladium complexes . For example:
Ar–X+Zn(CH2C6H3(CH3)2)BrPd(PPh3)4Ar–CH2C6H3(CH3)2\text{Ar–X} + \text{Zn(CH}_2\text{C}_6\text{H}_3(\text{CH}_3)_2\text{)Br} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar–CH}_2\text{C}_6\text{H}_3(\text{CH}_3)_2
This reaction constructs C–C bonds in pharmaceuticals like vismodegib, a hedgehog pathway inhibitor .

Directed C–H Functionalization

The zinc reagent directs ortho-metallation in aromatic systems, enabling site-selective functionalization. For instance, coupling with 2-chloronicotinate yields benzylated heterocycles , intermediates in kinase inhibitor synthesis .

Future Research Directions

Sustainable Production

Exploring biocatalytic zinc insertion could reduce reliance on electrochemical methods, minimizing energy use .

Pharmaceutical Applications

Ongoing studies target HIV protease inhibitors and anticancer agents leveraging the compound’s benzyl motif .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator